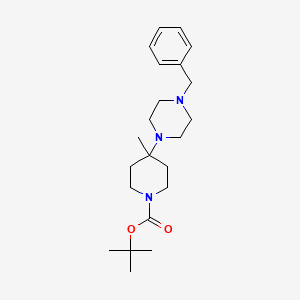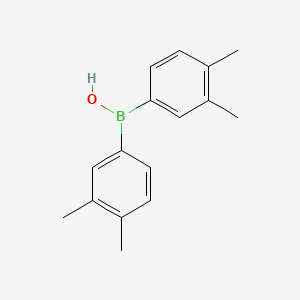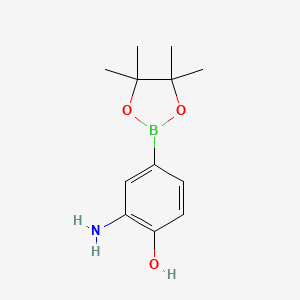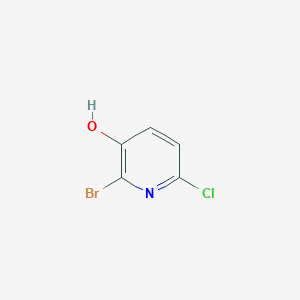
3-(4-Bromofenil)-4'-metilpropiofenona
Descripción general
Descripción
“3-(4-Bromophenyl)propionic acid” is a laboratory chemical . It’s also known as “1-(4-bromophenyl)-3-chloro-1-propanone” and its molecular geometry has been studied based on density functional theory (DFT) calculations, FTIR and FT Raman spectra .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of new comb-shaped methacrylate oligomers was achieved by free radical polymerization of the corresponding monomers .
Molecular Structure Analysis
The molecular structure of a related compound, “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was successfully synthesized and crystallized in the monoclinic system .
Chemical Reactions Analysis
A related compound, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Physical and Chemical Properties Analysis
The physical properties of a related compound, “3-(4-Bromophenyl)propionic acid”, include a density of 1.399 g/cm3 and a boiling point of 267.8ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Tecnología de Cristales Líquidos
Las propiedades estructurales de la 3-(4-Bromofenil)-4'-metilpropiofenona la convierten en un precursor valioso para la síntesis de oligómeros y polímeros de cristal líquido de cadena lateral . Estos materiales son esenciales para el desarrollo de nuevas pantallas de cristal líquido (LCD), que se utilizan ampliamente en televisores, monitores y pantallas de dispositivos móviles.
Investigación Farmacéutica
Los derivados de este compuesto han mostrado promesa en la investigación farmacéutica. Por ejemplo, se pueden usar para crear moléculas basadas en isoxazol, que han demostrado diversas actividades biológicas, incluidas propiedades antiinflamatorias, antivirales y analgésicas . Dichos derivados podrían conducir al desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Aplicaciones Biomédicas
Los estudios de acoplamiento han sugerido que los derivados de la This compound podrían usarse para regular las enfermedades inflamatorias . Esto abre posibilidades para su uso en el diseño de nuevas moléculas que pueden interactuar con objetivos biológicos específicos para modular las respuestas inmunitarias.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCDQGKIWONCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


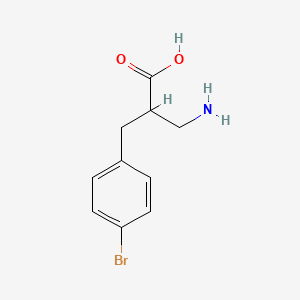
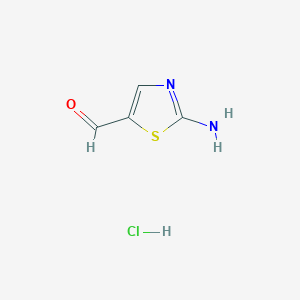

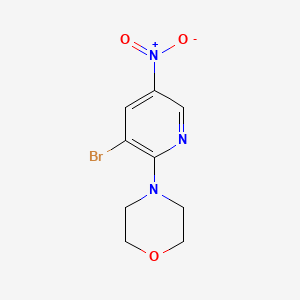
![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)
